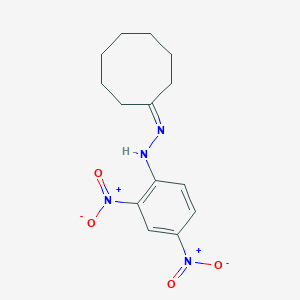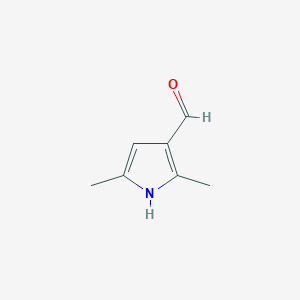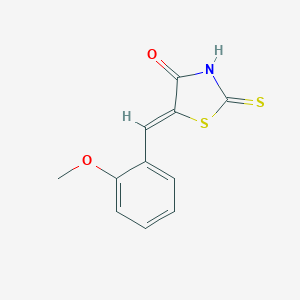
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] is a chemical compound that has been widely used in scientific research for its unique properties. It is a nitrophenazine derivative that has been synthesized through a series of chemical reactions. The compound is known for its ability to act as an electron acceptor and donate electrons to other molecules.
Mecanismo De Acción
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] acts as an electron acceptor and donor in various biochemical and physiological processes. It can accept electrons from other molecules and donate electrons to other molecules. The compound has been shown to be effective in the study of redox reactions and electron transfer processes.
Biochemical and Physiological Effects:
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] has been shown to have various biochemical and physiological effects. It has been shown to be effective in the study of DNA damage and repair mechanisms. The compound has also been shown to be effective in the study of redox reactions and electron transfer processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized. It can also be easily purified and characterized. However, one of the limitations is that it is a toxic compound that requires special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the study of Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-']. One of the directions is the study of its potential use in the development of new drugs. The compound has been shown to have unique properties that could be useful in the development of new drugs. Another direction is the study of its potential use in the study of redox reactions and electron transfer processes. The compound has been shown to be effective in these areas and could be used to further our understanding of these processes. Finally, the study of its potential use in the study of DNA damage and repair mechanisms is another future direction. The compound has been shown to be effective in this area and could be used to further our understanding of these mechanisms.
Métodos De Síntesis
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,3-diaminophenazine with nitric acid, which results in the formation of 2,3-dinitrophenazine. The next step involves the reaction of 2,3-dinitrophenazine with benzoyl chloride, which leads to the formation of benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'].
Aplicaciones Científicas De Investigación
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro-'] has been widely used in scientific research for its unique properties. It has been used as an electron acceptor in various biochemical and physiological studies. The compound has been shown to be effective in the study of redox reactions and electron transfer processes. It has also been used in the study of DNA damage and repair mechanisms.
Propiedades
Número CAS |
108112-52-3 |
|---|---|
Nombre del producto |
Benzamide, N,N'-2,3-phenazinediylbis[3-nitro- |
Fórmula molecular |
C26H16N6O6 |
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide |
InChI |
InChI=1S/C26H16N6O6/c33-25(15-5-3-7-17(11-15)31(35)36)29-23-13-21-22(28-20-10-2-1-9-19(20)27-21)14-24(23)30-26(34)16-6-4-8-18(12-16)32(37)38/h1-14H,(H,29,33)(H,30,34) |
Clave InChI |
QNZWKZXADVUCFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)






